molecular formula C10H18O2 B2818221 2-(3,4-Dimethylcyclohexyl)acetic acid CAS No. 85120-34-9

2-(3,4-Dimethylcyclohexyl)acetic acid

Cat. No. B2818221
CAS RN: 85120-34-9
M. Wt: 170.252
InChI Key: NDLNYVBNKQVKIM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(3,4-Dimethylcyclohexyl)acetic acid consists of a cyclohexyl ring with two methyl groups attached at the 3rd and 4th positions. An acetic acid group is attached to the 2nd position of the cyclohexyl ring . The molecular weight of this compound is 170.25.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

2-(3,4-Dimethylcyclohexyl)acetic acid, while not directly cited in available research, is closely related to compounds with significant scientific interest due to their structural and synthetic applications. Research involving compounds with similar structures or functional groups provides insights into potential applications of this compound in chemical synthesis, structural analysis, and pharmacology.

  • Non-Existence of Multiplanar Cyclohexane Rings : Studies on cyclohexane derivatives, including those with dimethyl substitutions, support the uniplanar structure of the cyclohexane ring, which is crucial for understanding the stereochemical properties of related compounds (Desai & Hunter, 1936).

  • Asymmetric Synthesis : The asymmetric Michael reaction involving similar cyclohexyl compounds demonstrates the potential for synthesizing optically active derivatives, which could be applied to the synthesis of enantiomerically enriched versions of this compound (Takeda, Hoshiko, & Mukaiyama, 1981).

  • Stereochemistry in Hydrogenation : Research on dimethylcyclohexene hydrogenation highlights the influence of stereochemistry on chemical reactions, suggesting that similar considerations would apply to the hydrogenation properties of this compound derivatives (Siegel & Dunkel, 1957).

  • Diels–Alder Reactions : The use of cyclohexene derivatives in Diels–Alder reactions to synthesize precursors for complex organic molecules indicates potential routes for the functionalization of this compound (Banks et al., 1981).

  • Fragrance Synthesis : The synthesis of fragrance compounds from cyclohexyl derivatives demonstrates the potential for this compound in the development of new aromatic materials (Shen et al., 2013).

Safety and Hazards

The safety data sheet for a related compound, acetic acid, indicates that it is flammable and can cause severe skin burns and eye damage . It is recommended to keep away from heat/sparks/open flames/hot surfaces, and to wear protective gloves/protective clothing/eye protection/face protection when handling it .

properties

IUPAC Name

2-(3,4-dimethylcyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-7-3-4-9(5-8(7)2)6-10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLNYVBNKQVKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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